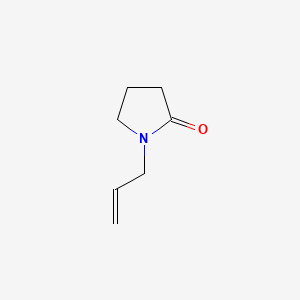
N-Allyl-2-pyrrolidinone
Cat. No. B1329480
Key on ui cas rn:
2687-97-0
M. Wt: 125.17 g/mol
InChI Key: DURRSEGFTCZKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05081260
Procedure details


To a 5 liter volume flask of glass equipped with a stirrer, a fractional distillation column, a thermometer and a dropping funnel, there were added 270.1 g (5.0 mol) of sodium methoxide and 2 liters of toluene. After 425.6 g (5.0 mol) of 2-pyrrolidone was dropwise added to the flask through the dropping funnel at room temperature, the resulting methanol was completely removed by the fractional distillation column. 6.9 g (25 mmol) of (Butyl-)4NCl was added as a phase transfer catalyst and 382.7 g (5.0 mol) of allyl chloride was dropwise added to the reaction mixture at a temperature ranging from 60° to 70° C. through the dropping funnel to react them. After the completion of the reaction, water was added to dissolve salts formed during the reaction and then the organic phase was removed. Then the organic phase was distilled to separate the fractions having a boiling point ranging from 75° to 76° C./4 mmHg. Thus, 562.5 g of 1-allyl-2-oxopyrrolidine was obtained in a yield of 89.9%.
Name
sodium methoxide
Quantity
270.1 g
Type
reactant
Reaction Step One





Yield
89.9%
Identifiers


|
REACTION_CXSMILES
|
C[O-].[Na+].[C:4]1(C)[CH:9]=CC=C[CH:5]=1.[NH:11]1[CH2:15][CH2:14][CH2:13][C:12]1=[O:16].C(Cl)C=C>O>[CH2:9]([N:11]1[CH2:15][CH2:14][CH2:13][C:12]1=[O:16])[CH:4]=[CH2:5] |f:0.1|
|
Inputs


Step One
|
Name
|
sodium methoxide
|
|
Quantity
|
270.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
425.6 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C(CCC1)=O
|
Step Three
|
Name
|
|
|
Quantity
|
382.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 5 liter volume flask of glass equipped with a stirrer
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
a fractional distillation column
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting methanol was completely removed by the fractional distillation column
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was dropwise added to the reaction mixture at a temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
ranging from 60° to 70° C. through the dropping funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react them
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve salts
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed during the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase was removed
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Then the organic phase was distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate the fractions
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
ranging from 75° to 76° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)N1C(CCC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 562.5 g | |
| YIELD: PERCENTYIELD | 89.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
